molecular formula C20H31NO2Si B14293496 Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate CAS No. 112447-71-9

Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate

Cat. No.: B14293496
CAS No.: 112447-71-9
M. Wt: 345.5 g/mol
InChI Key: QOVGGTUBOAZGIX-UHFFFAOYSA-N
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Description

Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate is a complex organic compound that features an indole core substituted with a tri(propan-2-yl)silyl group and an ethyl ester at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize indole derivatives is through the Bartoli indole synthesis, which involves the reaction of nitroaromatics with vinyl Grignard reagents . The tri(propan-2-yl)silyl group can be introduced using tri(propan-2-yl)silyl trifluoromethanesulfonate as a silylating agent .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form oxindole derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be facilitated by using strong nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield oxindole derivatives, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The tri(propan-2-yl)silyl group may influence the compound’s stability and reactivity, while the ethyl ester can affect its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[tri(propan-2-yl)silyl]-1H-pyrrole-4-carboxylate: Similar structure but with a pyrrole core instead of an indole.

    Ethyl 1-[tri(propan-2-yl)silyl]-1H-benzimidazole-4-carboxylate: Contains a benzimidazole core.

Uniqueness

Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate is unique due to its specific combination of functional groups and the indole core, which is known for its biological activity.

Properties

CAS No.

112447-71-9

Molecular Formula

C20H31NO2Si

Molecular Weight

345.5 g/mol

IUPAC Name

ethyl 1-tri(propan-2-yl)silylindole-4-carboxylate

InChI

InChI=1S/C20H31NO2Si/c1-8-23-20(22)18-10-9-11-19-17(18)12-13-21(19)24(14(2)3,15(4)5)16(6)7/h9-16H,8H2,1-7H3

InChI Key

QOVGGTUBOAZGIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CN(C2=CC=C1)[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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